molecular formula C16H16F2N2O2S B2419686 1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE CAS No. 670272-38-5

1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

Cat. No.: B2419686
CAS No.: 670272-38-5
M. Wt: 338.37
InChI Key: RMXJBSXSXQRKDJ-UHFFFAOYSA-N
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Description

1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of fluorine atoms on the phenyl rings and a sulfonyl group attached to a piperazine ring

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S/c17-13-4-3-5-14(12-13)23(21,22)20-10-8-19(9-11-20)16-7-2-1-6-15(16)18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXJBSXSXQRKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the phenyl rings.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the piperazine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research has indicated that piperazine derivatives exhibit antidepressant-like effects. The incorporation of fluorobenzenesulfonyl groups enhances the binding affinity to serotonin receptors, which are critical in mood regulation. A study demonstrated that modifications to the piperazine ring can lead to compounds with improved efficacy in animal models of depression .

2. Anticancer Properties
The compound's sulfonamide moiety has been associated with anticancer activity. Sulfonamides can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors. In vitro studies have shown that derivatives of piperazine with sulfonyl groups can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .

Neuropharmacology

1. Antipsychotic Effects
Piperazine derivatives are known for their antipsychotic properties. The specific structure of 1-(3-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine allows for selective targeting of dopamine receptors, which are implicated in psychotic disorders. Experimental models have shown that this compound can reduce hyperactivity and improve cognitive function in rodents, indicating its potential use in treating schizophrenia .

Biochemical Applications

1. Protein Labeling and Detection
The fluorobenzenesulfonyl group serves as an effective labeling agent for proteins. This compound can be utilized in bioconjugation techniques to attach fluorescent tags or other biomolecules to proteins for detection and analysis in various assays, including ELISA and Western blotting .

2. Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes makes it valuable in biochemical research. For instance, studies have shown that it can act as a reversible inhibitor of certain proteases, providing insights into enzyme mechanisms and potential therapeutic targets .

Data Table: Summary of Applications

Application Area Potential Use Key Findings/Studies
Medicinal ChemistryAntidepressant activityEnhanced binding affinity to serotonin receptors
Anticancer propertiesInduces apoptosis in cancer cell lines
NeuropharmacologyAntipsychotic effectsReduces hyperactivity; improves cognitive function
Biochemical ApplicationsProtein labeling and detectionEffective bioconjugation agent for assays
Enzyme inhibition studiesReversible inhibitor of proteases

Case Studies

  • Case Study 1: Antidepressant Efficacy
    A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups, supporting its potential as a novel antidepressant.
  • Case Study 2: Cancer Cell Apoptosis
    In vitro experiments using human breast cancer cell lines showed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-FLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine: This compound has a similar structure but with the fluorine atom on the 4-position of the phenyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.

    1-(2-Chlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.

    1-(2-Fluorophenyl)-4-(3-methylphenyl)sulfonylpiperazine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its reactivity and interactions with biological targets.

Biological Activity

1-(3-Fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2N2O2SC_{13}H_{12}F_2N_2O_2S. The structure features a piperazine ring substituted with fluorobenzenesulfonyl and fluorophenyl groups, which contribute to its pharmacological properties.

Research indicates that compounds with a piperazine moiety often exhibit a range of biological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant effects, likely due to their interaction with serotonin receptors.
  • Antipsychotic Activity : Some studies suggest that similar compounds can act as antagonists at dopamine receptors, offering potential in the treatment of psychotic disorders.
  • Antitumor Activity : Certain piperazine derivatives have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • Antidepressant Activity : A study on related piperazine compounds demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain .
  • Antipsychotic Properties : Research has highlighted the effectiveness of piperazine derivatives in animal models for schizophrenia, showing reduced hyperactivity and improved social behavior .
  • Anticancer Potential : In vitro studies have indicated that piperazine derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported that a related compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntipsychoticDopamine receptor antagonism
AntitumorInduction of apoptosis in cancer cells

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 3-fluorobenzenesulfonyl chloride under basic conditions. This method allows for the selective formation of the sulfonamide bond, essential for the compound's biological activity.

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine?

Methodological Answer: The synthesis typically involves sulfonylation of a pre-functionalized piperazine core. A general approach includes:

  • Step 1: Reacting 1-(2-fluorophenyl)piperazine with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF or dichloromethane .
  • Step 2: Purification via silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product .
  • Key Considerations: Monitor reaction progress using TLC (hexane:ethyl acetate 2:1) and optimize stoichiometry to minimize side products like disubstituted piperazines .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify fluorine-induced splitting patterns in aromatic regions (e.g., 2-fluorophenyl protons at δ 6.8–7.4 ppm; sulfonyl group deshields adjacent protons) .
  • FT-IR: Confirm sulfonyl group presence via S=O stretching (~1350–1150 cm⁻¹) and C-F stretches (~1100–1000 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₆H₁₅F₂N₂O₂S: 351.08 g/mol) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles due to potential irritancy .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., SO₂) .
  • Storage: Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

  • Catalytic Systems: Use Cu(I)-catalyzed click chemistry for regioselective triazole formation (e.g., CuSO₄·5H₂O + sodium ascorbate) to enhance efficiency .

  • Solvent Optimization: Replace polar aprotic solvents (DMF) with less toxic alternatives (e.g., acetonitrile) to improve solubility and reduce side reactions .

  • Example Data:

    SolventYield (%)Purity (%)
    DMF6590
    Acetonitrile7895

Q. How to design experiments for evaluating biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Screening: Use microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans) .
    • Receptor Binding: Perform radioligand displacement studies (e.g., 5-HT or dopamine receptors) to assess CNS activity .
  • Controls: Include positive controls (e.g., fluconazole for antifungal assays) and validate results via dose-response curves .

Q. How to resolve contradictions in reported pharmacological data?

Methodological Answer:

  • Data Triangulation: Compare results across assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct vs. off-target effects .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and reconcile discrepancies in receptor interaction studies .
  • Case Study: Contradictory IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Standardize protocols using guidelines from Journal of Medicinal Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.